Cas no 1864074-23-6 (3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride)

3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride is a synthetic organic compound featuring a pyridinylthio moiety and an amine functional group, rendered as a stable hydrochloride salt. Its structural design combines a branched alkyl chain with a heterocyclic sulfur linkage, enhancing reactivity and solubility in polar solvents. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for the synthesis of biologically active molecules. The hydrochloride form ensures improved handling and storage stability. Its distinct molecular architecture facilitates selective modifications, making it valuable for developing novel therapeutic agents or catalytic ligands. High purity grades are available for precision applications in medicinal chemistry and material science.
3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride structure
1864074-23-6 structure
商品名:3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride
CAS番号:1864074-23-6
MF:C10H17ClN2S
メガワット:232.773380041122
CID:5720159
PubChem ID:86262549

3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 3-methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride
    • AKOS026747299
    • 3-methyl-1-(pyridin-2-ylthio)butan-2-aminehydrochloride
    • 1864074-23-6
    • EN300-240890
    • F2167-1614
    • 3-methyl-1-(pyridin-2-ylsulfanyl)butan-2-amine hydrochloride
    • 3-methyl-1-pyridin-2-ylsulfanylbutan-2-amine;hydrochloride
    • 3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride
    • インチ: 1S/C10H16N2S.ClH/c1-8(2)9(11)7-13-10-5-3-4-6-12-10;/h3-6,8-9H,7,11H2,1-2H3;1H
    • InChIKey: SJEYIPZXHHVVCY-UHFFFAOYSA-N
    • ほほえんだ: Cl.S(C1C=CC=CN=1)CC(C(C)C)N

計算された属性

  • せいみつぶんしりょう: 232.0800974g/mol
  • どういたいしつりょう: 232.0800974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 139
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.2Ų

3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M233386-100mg
3-methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride
1864074-23-6
100mg
$ 115.00 2022-06-04
TRC
M233386-1g
3-methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride
1864074-23-6
1g
$ 680.00 2022-06-04
Life Chemicals
F2167-1614-5g
3-methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride
1864074-23-6 95%+
5g
$1452.0 2023-09-06
Life Chemicals
F2167-1614-10g
3-methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride
1864074-23-6 95%+
10g
$2033.0 2023-09-06
Life Chemicals
F2167-1614-0.5g
3-methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride
1864074-23-6 95%+
0.5g
$459.0 2023-09-06
Enamine
EN300-240890-2.5g
3-methyl-1-(pyridin-2-ylsulfanyl)butan-2-amine hydrochloride
1864074-23-6 95%
2.5g
$1650.0 2024-06-19
Enamine
EN300-240890-10.0g
3-methyl-1-(pyridin-2-ylsulfanyl)butan-2-amine hydrochloride
1864074-23-6 95%
10.0g
$3622.0 2024-06-19
Enamine
EN300-240890-1.0g
3-methyl-1-(pyridin-2-ylsulfanyl)butan-2-amine hydrochloride
1864074-23-6 95%
1.0g
$842.0 2024-06-19
Enamine
EN300-240890-5.0g
3-methyl-1-(pyridin-2-ylsulfanyl)butan-2-amine hydrochloride
1864074-23-6 95%
5.0g
$2443.0 2024-06-19
Enamine
EN300-240890-1g
3-methyl-1-(pyridin-2-ylsulfanyl)butan-2-amine hydrochloride
1864074-23-6
1g
$842.0 2023-09-15

3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride 関連文献

3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochlorideに関する追加情報

3-Methyl-1-(pyridin-2-ylthio)butan-2-amine Hydrochloride: A Comprehensive Overview

3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride (CAS No. 1864074-23-6) is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and as a building block for more complex molecules. The molecule consists of a butanamine backbone with a methyl group at position 3 and a pyridinylthio substituent at position 1, along with a hydrochloride counterion. These structural elements contribute to its intriguing chemical properties and biological activity.

The synthesis of 3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride involves a series of well-established organic reactions, including nucleophilic substitution, coupling reactions, and acid-base neutralization. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.

One of the most promising aspects of this compound is its potential as a precursor in drug design. The presence of the pyridine ring introduces aromaticity and electronic diversity, which can be exploited to modulate pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. For instance, studies have shown that derivatives of this compound exhibit enhanced permeability across biological membranes, making them suitable candidates for orally administered drugs.

Moreover, 3-Methyl-1-(pyridin-2-ylthio)butan-2-amine hydrochloride has demonstrated selectivity towards certain biological targets, such as G-protein coupled receptors (GPCRs) and kinases. This selectivity is attributed to the steric and electronic properties of the pyridinylthio group, which can interact favorably with specific binding pockets in these targets. Recent computational studies using molecular docking have provided insights into the binding modes of this compound, paving the way for further optimization.

In terms of biological activity, 3-Methyl-(pyridinylthio)butanamine hydrochloride has shown promise in preclinical models of inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL6 suggests potential applications in the treatment of conditions like rheumatoid arthritis and inflammatory bowel disease. Furthermore, ongoing studies are investigating its anti-cancer properties, particularly its ability to induce apoptosis in cancer cells while sparing normal cells.

The stereochemistry of 3-Methyl-(pyridinylthio)butanamine hydrochloride plays a critical role in its activity. The presence of chiral centers in the molecule allows for enantiomeric forms that may exhibit differing pharmacological profiles. Recent research has focused on resolving these enantiomers using chiral chromatography and evaluating their individual activities in vitro and in vivo models.

From an analytical standpoint, the characterization of 3-Methyl-(pyridinylthio)butanamine hydrochloride has been enhanced by advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the molecular structure and purity, ensuring consistency in both research and industrial applications.

In conclusion, 3-Methyl-(pyridinylthio)butanamine hydrochloride (CAS No. 1864074-23-) is a versatile compound with significant potential in drug discovery and chemical synthesis. Its unique structure enables diverse interactions with biological systems, making it a valuable tool for researchers across multiple disciplines. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in advancing therapeutic interventions.

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